![molecular formula C13H17NO3S B2497971 4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid CAS No. 2752-40-1](/img/structure/B2497971.png)
4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid
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Description
Synthesis Analysis
The synthesis of compounds related to 4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid involves complex chemical reactions, including ring cleavage and condensation processes. For instance, the ring cleavage of N-acyl- and N-(arylsulfonyl) histamines with di-tert-butyl dicarbonate, followed by several steps including alkylation and hydrogenation, provides a pathway to related compounds (Warshawsky et al., 1990). Moreover, the synthesis of potential antileukotrienic agents shows the adaptability of related sulfanyl phenyl compounds in pharmaceutical development (Jampílek et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds is characterized by complex interactions and configurations. Cascade radical reactions involving alpha-(arylsulfanyl)imidoyl radicals indicate the formation of new classes of compounds through [4 + 2] and [4 + 1] radical annulations, showcasing the molecular diversity and structural possibilities (Benati et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogs demonstrate a range of functionalities and reactivities. For example, the preparation of (R)- and (S)-2-alkyl-2-amino-3-(methylamino)propanoic and other 2,3-diaminoalkanoic acid derivatives highlights the compound's versatility in synthesizing various stereoisomers and exploring their chemical properties (Pfammatter & Seebach, 1991).
Physical Properties Analysis
The physical properties of such compounds are crucial for their application and synthesis. Studies focusing on the hydrogen bond studies in substituted compounds reveal the significance of intra- and intermolecular hydrogen bonding, impacting solubility, melting points, and other physical properties (Romero & Angela Margarita, 2008).
Scientific Research Applications
Environmental Sorption and Degradation
Research on phenoxy herbicides, such as 2,4-D and its derivatives, focuses on their sorption to soil and organic matter, offering insights into the environmental fate of similar compounds. These studies reveal how soil properties, such as pH, organic carbon content, and iron oxides, influence the sorption process, providing a basis for understanding the environmental behavior of related chemicals, including 4-(Methylsulfanyl)-2-(2-phenylacetamido)butanoic acid (Werner et al., 2012).
Pharmacological Effects and Bioefficacy
The pharmacological properties of compounds like fenbufen and its metabolites, which share structural similarities with this compound, are well-documented. These studies explore the mechanisms of action, including anti-inflammatory and analgesic effects, highlighting the potential medical applications of similar compounds (Kohler et al., 1980).
Synthetic Applications
Research into the synthesis of key intermediates for pharmaceuticals provides insight into the chemical reactions and conditions favorable for producing related compounds. For example, studies on the practical synthesis of intermediates for anti-inflammatory drugs could guide the synthesis of this compound and its derivatives for various applications (Qiu et al., 2009).
Advanced Oxidation Processes
The degradation of acetaminophen by advanced oxidation processes (AOPs) and the identification of by-products offer a model for studying the breakdown of similar pharmaceutical compounds in water treatment processes. Understanding the kinetics and mechanisms of AOPs could be applied to the environmental management of waste from the synthesis and use of this compound (Qutob et al., 2022).
properties
IUPAC Name |
4-methylsulfanyl-2-[(2-phenylacetyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-18-8-7-11(13(16)17)14-12(15)9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQCZEAFOVHVSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2752-40-1 |
Source
|
Record name | 4-(methylsulfanyl)-2-(2-phenylacetamido)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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